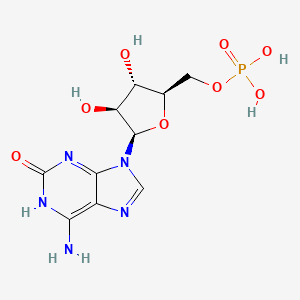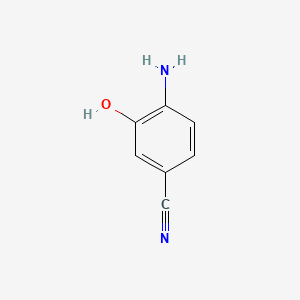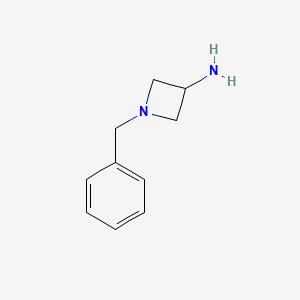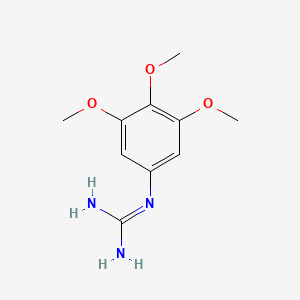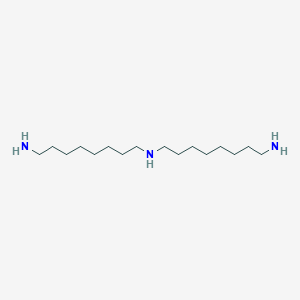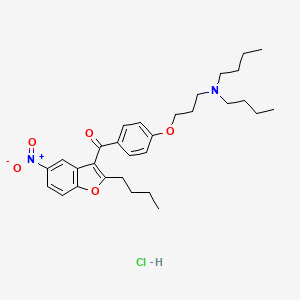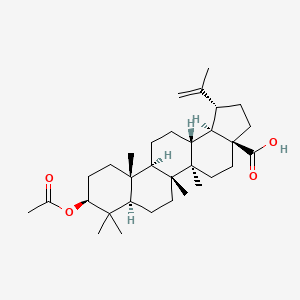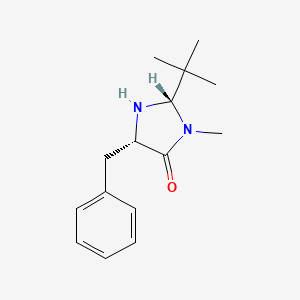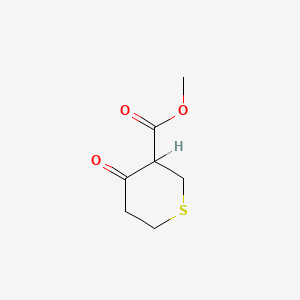
Methyl 4-oxothiane-3-carboxylate
説明
Methyl 4-oxothiane-3-carboxylate is a chemical compound that has been studied for its potential applications in organic synthesis. It is known for its ability to act as a synthetic equivalent of α-acrylate and α-crotonate anions, which are useful intermediates in the synthesis of various organic molecules. The compound has been utilized in the formal synthesis of integerrinecic acid, demonstrating its utility in natural product chemistry .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a method for synthesizing methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt has been developed, which serves as a precursor for the synthesis of quaternary ammonium derivatives with potential antiosteoarthritis properties . Additionally, methyl 4-aminopyrrole-2-carboxylates have been synthesized using a one-pot relay catalytic cascade reaction, showcasing the versatility of these methods in creating complex molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the molecular structure, HOMO-LUMO, MEP, NBO analysis, and first-order hyperpolarizability of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate were studied, providing insights into the stability and electronic properties of the molecule . Such analyses are crucial for understanding the reactivity and potential applications of these compounds in materials science.
Chemical Reactions Analysis
Methyl 4-oxothiane-3-carboxylate and its derivatives have been shown to undergo base-promoted fragmentation to yield α-substituted acrylates and crotonates, which are valuable building blocks in organic synthesis . Other related compounds, such as methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, have been synthesized and found to react with hydrazine and phenylhydrazine to form pyrazolones, indicating a range of possible chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of strong intramolecular hydrogen bonds can affect the boiling point, solubility, and stability of the compounds . The crystal structure of methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo[15.3.1.16,18.06,15.09,14017.21]docosane-10-carboxylate has been determined, which is important for understanding the solid-state properties and reactivity of the compound .
科学的研究の応用
Glutathione Formation Stimulation
Methyl 4-oxothiane-3-carboxylate, as an analog of 5-oxoproline, is involved in the stimulation of hepatic glutathione formation. This compound, by serving as an intracellular delivery system for cysteine, may play a pivotal role in therapeutic interventions for conditions involving depletion of hepatic glutathione (Williamson & Meister, 1981).
Synthetic Applications in Natural Product Chemistry
This chemical also finds application in the field of synthetic chemistry, particularly in the synthesis of α-substituted acrylates and α-substituted crotonates, demonstrating its utility in the formal synthesis of natural products like integerrinecic acid (Baraldi et al., 1984).
Role in Synthesis of Antiosteoarthritis Compounds
Another significant application is its role as a precursor in the synthesis of novel quaternary ammonium derivatives with potential as antiosteoarthritis agents (Vidal et al., 2006).
Enantioselective Synthesis
Methyl 4-oxothiane-3-carboxylate is also involved in enantioselective synthesis processes, such as the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is crucial for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
特性
IUPAC Name |
methyl 4-oxothiane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUXKFHPGMEIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438848 | |
| Record name | Methyl 4-oxothiane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxothiane-3-carboxylate | |
CAS RN |
4160-61-6 | |
| Record name | Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-oxothiane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-oxotetrahydrothiopyran-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate a useful reagent in organic synthesis?
A1: This compound possesses a unique structure that allows it to participate in interesting chemical transformations. Specifically, the presence of the CH-acidic site adjacent to the carbonyl group makes it susceptible to reactions with electrophiles. [] For example, in the presence of triphenylphosphine, methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate readily reacts with acetylenic esters to form phosphorus ylides. These ylides can then undergo an intramolecular Wittig reaction, leading to the formation of functionalized thiopyran derivatives. [] This approach highlights the potential of this compound as a building block for more complex molecules containing the thiopyran motif.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
